molecular formula C16H19NO B8612481 1-Benzylamino-2-benzyloxyethane CAS No. 38336-06-0

1-Benzylamino-2-benzyloxyethane

Cat. No.: B8612481
CAS No.: 38336-06-0
M. Wt: 241.33 g/mol
InChI Key: FOZFIVVHHMNJMK-UHFFFAOYSA-N
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Description

1-Benzylamino-2-benzyloxyethane (CAS: 38336-06-0) is a benzene-derived organic compound featuring both benzylamino (-NH-CH₂-C₆H₅) and benzyloxy (-O-CH₂-C₆H₅) functional groups on adjacent carbon atoms within an ethane backbone. While the provided evidence confirms its regulatory identification and CAS number , detailed data on its synthesis, physical properties (e.g., melting point, boiling point), or applications are absent in the referenced sources.

Properties

CAS No.

38336-06-0

Molecular Formula

C16H19NO

Molecular Weight

241.33 g/mol

IUPAC Name

N-benzyl-2-phenylmethoxyethanamine

InChI

InChI=1S/C16H19NO/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h1-10,17H,11-14H2

InChI Key

FOZFIVVHHMNJMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCCOCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-Benzylamino-2-benzyloxyethane with analogous benzene derivatives, emphasizing functional groups and structural features derived from the provided evidence:

Compound Name CAS Number Functional Groups Key Structural Features Potential Applications
This compound 38336-06-0 Benzylamino, benzyloxy Ethane backbone with adjacent benzyl substituents Specialty chemicals, intermediates
Benzenethiol 108-98-5 Thiol (-SH) Benzene ring with sulfhydryl group Petrochemicals, vulcanization agents
Phenyl benzoate 93-99-2 Ester (benzoate) Benzene rings linked via ester functional group Fragrances, plasticizers
Methyl benzoate 93-58-3 Ester (benzoate) Methyl ester attached to benzene ring Solvent, flavoring agent
Benzidine 92-87-5 Aromatic diamine Biphenyl structure with amine groups at 4,4' positions Dye synthesis (historical use)

Key Observations:

Functional Group Diversity: Unlike ester- or thiol-containing analogs (e.g., phenyl benzoate, benzenethiol), this compound combines ether and amine groups, enabling dual reactivity (e.g., hydrogen bonding via amine, hydrophobicity via benzyloxy) .

Structural Complexity : The compound’s ethane backbone with bulky benzyl groups may reduce solubility in polar solvents compared to simpler analogs like methyl benzoate .

Preparation Methods

Phase-Transfer Catalyzed Benzyloxy Group Introduction

The etherification of ethylene glycol derivatives represents a critical step in constructing the benzyloxy moiety. A patented method for synthesizing 1,2-di(o-nitrophenoxy)ethane demonstrates the utility of phase-transfer catalysts (e.g., dodecyl trimethyl ammonium chloride) in mediating nucleophilic substitution between o-nitrochlorobenzene and ethylene glycol. Under optimized conditions (60–66°C, 12 hours, Na₂CO₃/NaOH), this approach achieves 92.1% yield for the intermediate 1,2-(o-nitrophenoxy)ethane. Adapting this protocol to 1-benzylamino-2-benzyloxyethane would involve substituting o-nitrochlorobenzene with benzyl chloride and ethylene glycol with a pre-functionalized amine-alcohol precursor.

Key variables affecting yield include:

  • Molar ratios : A 1:1.05 substrate-to-base ratio minimizes side reactions.

  • Catalyst loading : 30 g of phase-transfer catalyst per 100 g substrate ensures efficient mass transfer.

  • Solvent selection : Methanol or ethanol facilitates product recovery via precipitation.

Benzylamine Incorporation via Nucleophilic Substitution

Introducing the benzylamino group necessitates careful protection-deprotection strategies to avoid undesired side reactions. The Royal Society of Chemistry’s oxidative coupling method, employing caesium carbonate and iodine in acetonitrile, enables the conversion of secondary amines to imines. For this compound, this could involve:

  • Protecting the hydroxyl group of ethanolamine as a benzyl ether.

  • Reacting the protected intermediate with benzyl bromide under basic conditions.

  • Deprotecting the amine via acidic hydrolysis.

This three-step sequence mirrors procedures used for synthesizing N-benzylidene-1-phenylethanamine, where Cs₂CO₃ promotes efficient C–N bond formation.

Reductive Amination Pathways

Hydrazine Hydrate–Mediated Reduction

The reduction of nitro intermediates to amines is a cornerstone of industrial synthesis. In the patent CN101863781A, hydrazine hydrate reduces 1,2-(o-nitrophenoxy)ethane to 1,2-di(o-aminophenoxy)ethane with 88.5–93.7% yield. Adapting this to this compound would require:

  • Nitration of the benzyloxy precursor.

  • Reduction using hydrazine hydrate in methanol or ethanol.

Critical parameters include:

  • Catalyst composition : Iron(III) chloride–activated carbon (1:3.75 wt%) enhances reduction efficiency.

  • Solvent polarity : Methanol outperforms ethanol in minimizing byproducts.

Catalytic Coupling Approaches

Cs₂CO₃–I₂ Oxidative Coupling

The RSC protocol for synthesizing (E)-N-benzylidene-1-phenylethanamine highlights the role of Cs₂CO₃ and iodine in mediating amine-to-imine conversions. For this compound, this method could be applied to couple benzylamine with a benzyloxyethyl iodide intermediate. Reaction conditions include:

  • Solvent system : Acetonitrile/water (5:1) balances reactivity and solubility.

  • Stoichiometry : A 3:1 Cs₂CO₃-to-amine ratio ensures complete deprotonation.

Comparative Analysis of Synthetic Routes

The table below contrasts key methodologies:

Method Conditions Yield Purity Cost
Phase-transfer alkylation60°C, 12 h, Na₂CO₃/NaOH, methanol92.1%99.2%Low
Cs₂CO₃–I₂ couplingRT, 24 h, acetonitrile/water89%>99%Moderate
Hydrazine reduction80°C, 6 h, FeCl₃/activated carbon, methanol93.7%99.4%Low

Industrial vs. Academic Optimization Strategies

Scalability and Cost Efficiency

Industrial protocols prioritize inexpensive catalysts (e.g., Na₂CO₃) and solvents (methanol), whereas academic methods favor selectivity through specialized reagents like Cs₂CO₃. The patent’s phase-transfer system reduces reaction times by 40% compared to traditional methods .

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